molecular formula C8H16N4 B1443908 1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine CAS No. 1343630-75-0

1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine

Cat. No. B1443908
CAS RN: 1343630-75-0
M. Wt: 168.24 g/mol
InChI Key: BGBBOYOXJQCQHL-UHFFFAOYSA-N
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Description

“1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine” is a chemical compound with the molecular formula C8H17ClN4 . It is also known as "1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride" .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a butan-2-yl group and an ethan-1-amine group .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 204.7 .

Scientific Research Applications

Amino-1,2,4-triazoles in Industry and Synthesis

Amino-1,2,4-triazoles are foundational materials in the fine organic synthesis industry. They are utilized in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility extends to analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, highlighting their significance in biotechnology, energy, and chemistry (Nazarov et al., 2021).

Triazole Derivatives in Drug Development

Triazole derivatives have been extensively studied for their potential in drug development due to their diverse biological activities. Recent patent reviews from 2008 to 2011 highlight the ongoing interest in developing new triazole-based drugs for treating various diseases, emphasizing their role in creating anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral agents (Ferreira et al., 2013).

Triazole Compounds in Material Science

Triazole compounds are also notable in material science, serving as building blocks for optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Their application as corrosion inhibitors and pest control agents in agriculture further illustrates their broad utility (Parchenko, 2019).

Biological Activities of Triazole Derivatives

The biological features of new 1,2,4-triazole derivatives have been a subject of research due to their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This research direction is considered promising for generating novel biologically active substances (Ohloblina, 2022).

Eco-friendly Synthesis of Triazoles

Advances in the eco-friendly synthesis of triazoles through copper-catalyzed azide-alkyne cycloadditions (CuAAC) emphasize the need for efficient, green chemistry approaches in creating these compounds. The development of new, recoverable catalysts and methodologies supports sustainable practices in drug development and other applications (de Souza et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. The effects of similar triazole compounds can vary widely depending on their specific structures and the biological systems they interact with .

properties

IUPAC Name

1-(3-butan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c1-4-5(2)7-10-8(6(3)9)12-11-7/h5-6H,4,9H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBBOYOXJQCQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NNC(=N1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
Reactant of Route 2
1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
Reactant of Route 3
1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
Reactant of Route 4
1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
Reactant of Route 5
1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
Reactant of Route 6
1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine

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